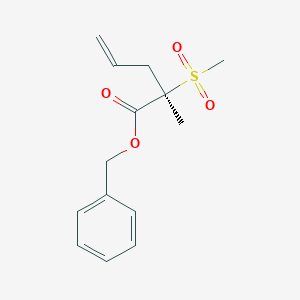

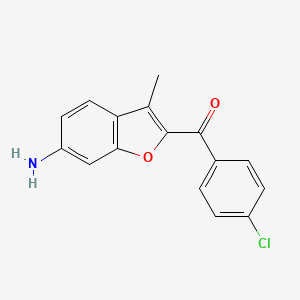

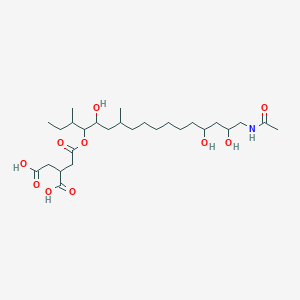

Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate

説明

Benzyl (R)-2-methyl-2-(methylsulfonyl)pent-4-enoate, also known as BMS-2-MPE, is a synthetic organic compound that has been used in a variety of scientific research applications. BMS-2-MPE is a member of the sulfonyl ester family, and has been studied for its potential to be used as a reactant in organic synthesis processes, as well as its biochemical and physiological effects.

科学的研究の応用

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution is an essential method in asymmetric synthesis, allowing for the separation of racemates into enantiomerically pure compounds. This process is crucial for producing chiral molecules, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. The development of chiral catalysts for asymmetric reactions, including alcohols, epoxides, amines, alkenes, and sulfur compounds, underscores the importance of precise and efficient synthetic methodologies in modern chemistry (Pellissier, 2011).

Antimicrobial Agents

The study of antimicrobial agents is critical for addressing the challenges posed by infectious diseases and the emergence of antibiotic-resistant pathogens. Compounds like p-Cymene, which exhibit a range of biological activities including antimicrobial effects, are of particular interest. Research into these compounds' mechanisms of action and potential applications in healthcare highlights the ongoing need for new substances with antimicrobial properties to treat communicable diseases (Marchese et al., 2017).

Biofouling Prevention in Membrane Systems

Biofouling of membrane systems, especially in reverse osmosis technologies for water purification, poses significant challenges to the sustainability of water resources. The exploration of non-oxidizing biocides to prevent and control biofouling without harming the membrane material or producing toxic byproducts is crucial for enhancing the efficiency and safety of these technologies. This research underscores the importance of developing eco-friendly and effective antifouling agents (Da-Silva-Correa et al., 2022).

Antioxidant Capacity Assays

Understanding the antioxidant capacity of various compounds is vital for evaluating their potential health benefits and applications in food science, pharmacology, and materials science. Studies on the ABTS/PP decolorization assay and other methods for assessing antioxidant capacity provide critical insights into the mechanisms of action of antioxidants and their implications for human health and disease prevention (Ilyasov et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Benzyl 4-pentenoate, suggests that if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

特性

IUPAC Name |

benzyl (2R)-2-methyl-2-methylsulfonylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUXUMPMYUOEIY-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)

![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)

![2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034442.png)

![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)